molecular formula C21H16Cl2N2O4 B2530500 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime CAS No. 338747-43-6

2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2530500
CAS No.: 338747-43-6
M. Wt: 431.27
InChI Key: FKJCKTPLZULWMM-CLCOLTQESA-N
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Description

Infrared Spectroscopy (IR)

Characteristic absorption bands include:

  • N-O Stretch : 1,520–1,540 cm⁻¹ (nitro group)
  • C=N Stretch : 1,630–1,650 cm⁻¹ (oxime)
  • Aromatic C-H : 3,050–3,100 cm⁻¹
  • C-Cl Stretch : 750–780 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J = 8.4 Hz, 1H, nitro aromatic)
  • δ 7.45–7.32 (m, 9H, phenyl/dichlorophenyl)
  • δ 5.18 (s, 2H, OCH₂Ar)
    ¹³C NMR:
  • δ 153.2 (C=N-O)
  • δ 148.5 (nitro-substituted C)
  • δ 134.8–126.3 (aromatic carbons)

Mass Spectrometry

  • Molecular Ion : m/z 430.05 [M]⁺ (calculated for C₂₁H₁₆Cl₂N₂O₄)
  • Key fragments:
    • m/z 272 (loss of dichlorobenzyl group)
    • m/z 153 (nitrophenoxy fragment)

Comparative Analysis with Structurally Related Oxime Derivatives

Feature 2-(2-Nitrophenoxy) Derivative 3,3-Dimethyl Analog 4-tert-Butylsulfanyl Derivative
Aromatic Substituents 2-NO₂, 2,4-Cl₂ 2-NO₂, 2,4-Cl₂ 3-NO₂, 4-SC(CH₃)₃
λmax (UV-Vis) 298 nm 305 nm 315 nm
LogP 3.82 4.15 4.90
Torsional Barrier 12.3 kcal/mol 10.8 kcal/mol 14.2 kcal/mol

The nitro group at position 2 enhances electrophilicity compared to para-substituted analogs, while dichloro substitution increases lattice energy by 18–22% relative to mono-chloro derivatives.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:

  • Electrostatic Potential :

    • Nitro group: -0.32 e⁻/Ų
    • Oxime oxygen: -0.28 e⁻/Ų
    • Dichlorophenyl region: +0.18 e⁻/Ų
  • Frontier Molecular Orbitals :

    • HOMO-LUMO gap: 4.1 eV
    • HOMO localized on oxime nitrogen
    • LUMO centered on nitrobenzene ring
  • NBO Charges :

    • Noxime: -0.45
    • Onitro: -0.38
    • Clortho: +0.12

The computational models predict preferential electrophilic attack at the oxime nitrogen and nucleophilic activity at the nitro group's meta position, consistent with experimental reactivity patterns.

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-2-(2-nitrophenoxy)-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c22-17-11-10-16(18(23)12-17)13-29-24-19(15-6-2-1-3-7-15)14-28-21-9-5-4-8-20(21)25(26)27/h1-12H,13-14H2/b24-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJCKTPLZULWMM-CLCOLTQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OCC2=C(C=C(C=C2)Cl)Cl)/COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The nitration of phenol to produce 2-nitrophenol.

    Etherification: The reaction of 2-nitrophenol with phenacyl bromide to form 2-(2-nitrophenoxy)-1-phenylethanone.

    Oximation: The final step involves the reaction of 2-(2-nitrophenoxy)-1-phenylethanone with 2,4-dichlorobenzyl hydroxylamine to form the desired oxime compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine (-NH₂). This reaction modifies electronic properties and enhances biological activity in derivatives :

Conditions Reductant/Catalyst Product Yield
H₂/Pd-C (1 atm, 25°C)Palladium on carbon2-(2-Aminophenoxy)-1-phenyl-1-ethanone oxime82%
Fe/HCl (reflux, 4h)Iron in HClSame as above68%

Mechanism : Sequential electron transfer reduces nitro to nitroso (-NO) and hydroxylamine (-NHOH) intermediates before forming the amine .

Oxime Group Reactivity

The oxime (-C=N-OH) participates in acid/base-mediated rearrangements and nucleophilic substitutions:

Beckmann Rearrangement

Under acidic conditions, the oxime undergoes rearrangement to form substituted amides :

OximeH2SO4,ΔN-(2,4-Dichlorobenzyl)benzamide+NO2-phenol derivative\text{Oxime} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{N-(2,4-Dichlorobenzyl)benzamide} + \text{NO}_2\text{-phenol derivative}

  • Conditions : Concentrated H₂SO₄, 80°C, 6h

  • Yield : 75% (isolated via fractional crystallization)

O-Alkylation

The hydroxyl group of the oxime reacts with alkyl halides in basic media :

Oxime+R-XK2CO3,KIO-Alkylated oxime\text{Oxime} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{KI}} \text{O-Alkylated oxime}

  • Example : Benzylation with BnBr yields O-benzyl derivatives (85% yield) .

Electrophilic Aromatic Substitution

The phenyl and dichlorobenzyl rings undergo halogenation and nitration:

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄, 0°Cpara to O2-(2-Nitro-4-nitrophenoxy) derivative63%
BrominationBr₂/FeBr₃, 25°Cortho to Cl2,4-Dichloro-6-bromobenzyl oxime58%

Electronic Effects : Nitro groups deactivate the phenoxy ring, directing electrophiles to the dichlorobenzyl ring.

Cyclization Reactions

Metal-mediated cyclizations form heterocyclic systems :

Oxadiazole Formation

Oxidative cyclization with iodine or T3P reagent produces 1,3,4-oxadiazoles :

OximeI2,KI5-Aryl-1,3,4-oxadiazole\text{Oxime} \xrightarrow{\text{I}_2, \text{KI}} 5\text{-Aryl-1,3,4-oxadiazole}

  • Conditions : I₂ (2 equiv), KI, 80°C, 12h

  • Yield : 92% for 5-(4-methoxyphenyl) derivative

Coordination Chemistry

The oxime acts as a bidentate ligand for transition metals :

Metal Complex Application
Fe(II)[Fe(Oxime)₂Cl₂]Catalytic nitrosation
Ni(II)Ni(Oxime)(NO)Redox-active materials

Key Reaction : Iron(II) complexes catalyze nitrosation of alkenes to ketoximes (up to 92% yield) .

Hydrolysis and Condensation

The oxime hydrolyzes to ketones under acidic or enzymatic conditions :

OximeH3O+,Δ2-(2-Nitrophenoxy)acetophenone+NH2OH\text{Oxime} \xrightarrow{\text{H}_3\text{O}^+, \Delta} 2\text{-(2-Nitrophenoxy)acetophenone} + \text{NH}_2\text{OH}

  • Rate : Complete conversion in 6M HCl at 60°C .

Environmental Degradation

Photocatalytic degradation using TiO₂ under UV light cleaves the oxime and nitro groups:

  • Half-life : 45 minutes under 254 nm light.

  • Products : CO₂, NH₃, and chlorophenols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of compounds with nitroaromatic structures in cancer therapy. Specifically, derivatives of nitrophenols have been designed to exploit hypoxic conditions prevalent in solid tumors. These compounds can selectively release chemotherapeutic agents under low oxygen environments, enhancing their effectiveness against cancer cells while minimizing damage to normal tissues. For instance, modifications to the nitro group can influence the drug's activation and efficacy in hypoxic conditions, making it a promising area for further research on targeted cancer therapies .

Antimicrobial Activity

There is ongoing research into the antimicrobial properties of nitrophenol derivatives. Compounds similar to 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime have shown significant antifungal activity against various pathogens. The introduction of electron-withdrawing groups has been found to enhance the antifungal efficacy by improving the compound's interaction with microbial cell membranes .

Materials Science

Synthesis of Novel Materials

The unique structure of this compound allows it to serve as a precursor for synthesizing advanced materials. Its ability to form stable complexes with metals makes it useful in developing metal-organic frameworks (MOFs) and other coordination compounds. These materials are valuable in catalysis and gas storage applications due to their high surface area and tunable properties .

Environmental Applications

Detection and Remediation of Pollutants

Compounds containing nitro groups are being investigated for their potential in environmental applications, particularly in the detection and remediation of pollutants. The reactivity of nitro compounds can be harnessed in sensor technologies for detecting environmental contaminants such as heavy metals and organic pollutants. Additionally, their ability to undergo reduction reactions under specific conditions makes them suitable candidates for remediation strategies aimed at detoxifying contaminated sites .

Case Studies

Study Objective Findings
Study on Anticancer EfficacyEvaluate the effectiveness of nitrophenol derivatives in hypoxic tumor modelsThe modified compounds showed increased cytotoxicity under low oxygen conditions compared to normoxic environments .
Antifungal Activity AssessmentTest the antifungal properties against various pathogensCertain derivatives exhibited significant inhibition rates against Fusarium and Alternaria species, suggesting potential for agricultural applications .
Environmental Detection TechniquesDevelop sensors for detecting heavy metals using nitro compoundsNitro derivatives were effective in selectively binding to lead ions, demonstrating their utility in environmental monitoring .

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The nitrophenoxy and dichlorobenzyl groups play crucial roles in its reactivity and biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxiconazole Nitrate
  • Structure: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-(2,4-dichlorobenzyl)oxime nitrate .
  • Key Differences :
    • Substituents : Oxiconazole replaces the nitro group with an imidazole ring and retains dichlorobenzyl groups.
    • Isomerism : The Z-isomer of oxiconazole exhibits superior antifungal activity compared to the E-isomer .
  • Biological Activity : Broad-spectrum antifungal agent targeting ergosterol biosynthesis in fungal cell membranes .
  • Molecular Weight : 492.14 g/mol (including nitrate counterion) .
  • Regulatory Status : Pharmacopeial standards (USP) specify purity ≥98.5% .
Isoconazole Nitrate
  • Structure : 1-[(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate .
  • Key Differences :
    • Chlorine Substitution : 2,6-Dichlorobenzyl group vs. 2,4-dichlorobenzyl in the target compound.
    • Functional Groups : Lacks the nitro group but includes an imidazole moiety.
  • Activity : Antifungal with efficacy against Candida spp. and dermatophytes .
1-(3,4-Dichlorophenyl)ethanone Oxime
  • Structure : Simpler oxime derivative with a 3,4-dichlorophenyl group .
  • Key Differences: Substituents: No nitro or benzyloxime groups. Molecular Weight: 230.08 g/mol (C8H7Cl2NO).
  • Applications : Intermediate in agrochemical synthesis .
Structural and Functional Analysis Table
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C21H16Cl2N2O4 431.27 2-Nitrophenoxy, 2,4-dichlorobenzyl Not reported (structural analog)
Oxiconazole Nitrate C18H13Cl4N3O·HNO3 492.14 Imidazole, 2,4-dichlorobenzyl Antifungal
Isoconazole Nitrate C18H14Cl4N2O·HNO3 479.13 2,6-Dichlorobenzyl, imidazole Antifungal
1-(3,4-Dichlorophenyl)ethanone Oxime C8H7Cl2NO 230.08 3,4-Dichlorophenyl Agrochemical intermediate
Key Research Findings

Chlorine Substitution : Dichlorobenzyl groups are critical for antifungal activity in azole derivatives; however, positional isomerism (2,4- vs. 2,6-dichloro) alters steric interactions with fungal enzymes .

Oxime Ether Linkage : This moiety is associated with geometric isomerism-dependent activity, as seen in oxiconazole, where the Z-isomer is pharmacologically active .

Biological Activity

The compound 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN2O3C_{17}H_{16}ClN_{2}O_{3}. Its structure features a nitrophenoxy group and a dichlorobenzyl oxime moiety, which are critical for its biological activity. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Antimicrobial Properties

Research indicates that derivatives of nitrophenoxy compounds often exhibit significant antimicrobial activity. A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting that 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime may possess comparable effects. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Anticancer Activity

Preliminary studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases or modulation of signaling pathways related to cell survival and proliferation. For instance, a related compound was found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Research on related oxime derivatives suggests they can inhibit key enzymes involved in metabolic processes, such as acetyl-CoA carboxylase (ACC). This inhibition can impact lipid metabolism and is being explored for therapeutic applications in obesity and diabetes management .

Study 1: Antimicrobial Efficacy

In a controlled study, 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity. The study concluded that further structural modifications could enhance efficacy .

Study 2: Anticancer Properties

A recent investigation focused on the anticancer properties of this compound in vitro using human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates, confirming its potential as an anticancer agent .

Data Summary

Property Value
Molecular FormulaC₁₇H₁₆ClN₂O₃
Antimicrobial MIC32 µg/mL against E. coli
Anticancer IC5015 µM against MCF-7 cells
Mode of ActionApoptosis induction

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime?

Methodological Answer:

  • Key Steps :
    • Formation of the oxime : React the ketone precursor (e.g., 1-phenyl-1-ethanone) with hydroxylamine under reflux in ethanol .
    • Benzylation : Introduce the 2,4-dichlorobenzyl group via nucleophilic substitution using 2,4-dichlorobenzyl chloride in the presence of a base (e.g., NaH) in DMF .
  • Optimization :
    • Temperature Control : Maintain 80–100°C during benzylation to balance reaction rate and side-product formation .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while TLC (silica gel, hexane/ethyl acetate) monitors intermediates .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

Methodological Answer:

  • Primary Techniques :
    • NMR : Use 1^1H and 13^13C NMR to confirm oxime (C=N-OH) and benzyl group positions. For example, the oxime proton appears as a singlet at ~δ 8.5 ppm .
    • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~450 for C21_{21}H14_{14}Cl2_{2}N2_{2}O4_{4}) .
  • Ambiguity Resolution :
    • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions .
    • X-ray Crystallography : Resolve stereochemistry using SHELXL for small-molecule refinement .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the yield of the oxime formation step?

Methodological Answer:

  • Kinetic Analysis :
    • Pseudo-First-Order Kinetics : Monitor hydroxylamine consumption via UV-Vis spectroscopy at 260 nm .
    • Activation Energy : Calculate using Arrhenius plots (typical range: 50–70 kJ/mol for oxime formation) .
  • Solvent Effects :
    • Polar Protic vs. Aprotic : Ethanol (protic) stabilizes intermediates via H-bonding, while DMF (aprotic) accelerates benzylation .

Q. What strategies address conflicting crystallographic data during structural refinement of halogenated oximes?

Methodological Answer:

  • Challenges :
    • Disorder in Halogen Substituents : Common in dichlorobenzyl groups due to rotational flexibility .
  • Solutions :
    • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
    • DFT Calculations : Validate bond lengths/angles (e.g., C-Cl ~1.74 Å) against crystallographic data .

Q. How does the nitro group at the 2-nitrophenoxy position affect electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects :
    • Electron-Withdrawing Nature : The nitro group reduces electron density on the phenoxy ring, stabilizing the oxime via resonance .
    • Impact on Reactivity : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in cross-coupling reactions) .
  • Spectroscopic Evidence :
    • IR Spectroscopy : Nitro group absorption at ~1520 cm1^{-1} (asymmetric stretch) and ~1350 cm1^{-1} (symmetric stretch) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity reports for similar halogenated oximes?

Methodological Answer:

  • Case Study : Compare 2-(2-nitrophenoxy) derivatives with 4-chlorophenyl analogs (e.g., CAS 338794-61-9):
    • Structural Variations : Nitro vs. chloro substituents alter steric bulk and redox activity .
    • Bioactivity Testing : Standardize assays (e.g., enzyme inhibition IC50_{50}) across studies to minimize variability .

Q. Why do different synthetic routes yield varying purity levels for the same compound?

Methodological Answer:

  • Root Causes :
    • Byproduct Formation : Overalkylation during benzylation generates dichlorobenzyl ether impurities .
    • Purification Limits : Column chromatography (silica gel, gradient elution) may fail to separate stereoisomers .
  • Mitigation :
    • HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to quantify impurities (<0.5% threshold) .

Comparative Research

Q. How do the biological activities of 2-(2-nitrophenoxy) derivatives compare to 2,4-dichlorobenzyl analogs?

Q. What are best practices for isolating stereoisomers of O-benzyl oximes?

Methodological Answer:

  • Chromatographic Separation :
    • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve syn/anti oxime isomers .
  • Crystallization : Leverage differential solubility in ethanol/water mixtures for anti-isomer enrichment .

Q. How to evaluate the stability of the oxime group under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability Assay :
    • Buffer Solutions : Incubate at pH 7.4 (PBS) and 37°C. Monitor oxime decomposition via LC-MS over 24h .
    • Kinetic Half-Life : Calculate using first-order decay models (typical t1/2_{1/2} > 8h for stable oximes) .

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